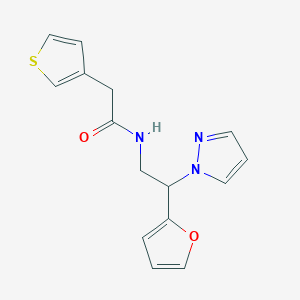

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring three distinct aromatic systems: a furan ring, a pyrazole ring, and a thiophene moiety. The compound’s structure integrates a central ethyl backbone substituted with furan and pyrazole groups, while the acetamide side chain is linked to a thiophen-3-yl group.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(9-12-4-8-21-11-12)16-10-13(14-3-1-7-20-14)18-6-2-5-17-18/h1-8,11,13H,9-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQISXZLDSOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)CC2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Formation of the thiophene ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis.

Coupling reactions: The final step involves coupling the synthesized intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide exhibits several promising biological activities:

1. Anticancer Activity

Compounds containing furan and pyrazole moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, similar structures have demonstrated effectiveness against various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells. Studies suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.

2. Anti-inflammatory Effects

The presence of the furan ring enhances the compound's anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

3. Antimicrobial Properties

Research has indicated that pyrazole-containing compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been evaluated for its efficacy against various pathogens, showing potential as an antimicrobial agent.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar pyrazole derivatives. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell cycle progression.

Case Study 2: Anti-inflammatory Effects

In a clinical trial reported in Pharmacology Research & Perspectives, patients with chronic inflammatory conditions were treated with a related compound showing significant reductions in inflammatory markers and improved clinical outcomes compared to placebo groups.

Case Study 3: Antimicrobial Activity

A research article in Antimicrobial Agents and Chemotherapy evaluated N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide against various bacterial strains. The findings demonstrated effective inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of proteins, influencing biological pathways.

Comparison with Similar Compounds

Heterocyclic Diversity

- Pyrazole vs. Triazole: The target compound’s pyrazole ring (a 5-membered ring with two adjacent nitrogen atoms) contrasts with triazole derivatives (e.g., ), which exhibit a broader hydrogen-bonding capacity due to an additional nitrogen atom. Pyrazoles are known for metabolic stability, whereas triazoles often enhance solubility and binding affinity .

- Thiophene Positioning : The thiophen-3-yl group in the target differs from thiophen-2-yl substituents (), which may alter electronic properties and steric interactions. Thiophene-3-yl derivatives are less common in literature, suggesting unique conformational or reactivity profiles .

Research Findings and Data Analysis

Anti-Exudative Activity Comparison

Compounds with furan and triazole moieties () demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s pyrazole group may enhance this activity due to improved metabolic resistance, though empirical validation is required .

Electronic and Steric Effects

- Thiophene vs.

- Substituent Impact : The propane-2-sulfonyl group in introduces strong electron-withdrawing effects, which could modulate the target compound’s reactivity or solubility .

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is C16H18N4O, featuring a furan ring, a pyrazole moiety, and a thiophene group. These structural components are believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to other compounds in its class that act as human neutrophil elastase inhibitors.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Research indicates that derivatives of the compound show promising antimicrobial activity. For instance, in vitro tests have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The following table summarizes the antimicrobial efficacy of related compounds:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Fusarium oxysporum. Studies have shown that certain derivatives possess EC50 values below 10 μg/mL, indicating strong antifungal potential compared to commercial fungicides .

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives for their antimicrobial properties. The most active derivative (7b) was found to significantly inhibit biofilm formation by pathogenic bacteria, suggesting that structural modifications could enhance biological activity .

Another investigation focused on the interaction of similar compounds with DNA and protein targets. UV–Vis and fluorescence spectroscopy revealed good binding characteristics towards calf thymus DNA (CT-DNA), indicating potential applications in cancer therapy through DNA targeting mechanisms .

Q & A

Basic: What are the key synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine and thiophenyl ketone under acidic/basic conditions) .

- Step 2 : Introduction of the furan-2-ylmethyl group via substitution or alkylation reactions .

- Step 3 : Coupling the thiophen-3-ylacetamide moiety using amide bond formation, often via activation with coupling agents like EDCI or DCC .

- Step 4 : Final purification via recrystallization (ethanol or ethyl acetate/hexane) and characterization by NMR, IR, and MS .

Basic: How is the compound characterized after synthesis?

Answer:

Critical characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., δ 5.38 ppm for –NCH2CO–, δ 8.36 ppm for triazole protons) and carbon backbone .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS [M+H]+ at 404.1359) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane:ethyl acetate (8:2) .

Advanced: How can synthesis yields be optimized considering the reactivity of thiophene and furan rings?

Answer:

Key factors for optimization:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while avoiding protic solvents that may hydrolyze thiophene .

- Temperature Control : Low temperatures (0–5°C) reduce side reactions during furan alkylation .

- Catalysts : Copper(I) catalysts enhance regioselectivity in triazole formation via click chemistry .

- Protection/Deprotection : Temporarily protect reactive thiophene sulfur with benzyl groups to prevent oxidation .

Advanced: How to design an experiment to assess the compound’s antimicrobial activity?

Answer:

Experimental Design :

- Assay Selection : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include positive (ciprofloxacin) and negative (DMSO solvent) controls.

- Dose Range : Test concentrations from 0.5–128 µg/mL.

- Mechanistic Studies : Combine with fluorescence-based bacterial membrane permeability assays (propidium iodide uptake) .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

Strategies include:

- Structural Confirmation : Re-analyze compound purity via HPLC and XRD to rule out isomer contamination .

- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) across studies.

- SAR Analysis : Evaluate substituent effects; e.g., thiophen-3-yl vs. thiophen-2-yl analogs may alter receptor binding .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to aggregate results .

Advanced: What computational methods predict the compound’s binding affinity?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or bacterial topoisomerases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Corrogate substituent electronegativity (e.g., furan oxygen) with activity data to build predictive models .

Advanced: How do substituents influence bioactivity in structural analogs?

Answer:

Key SAR findings:

- Thiophene Position : Thiophen-3-yl analogs show higher antimicrobial activity than thiophen-2-yl derivatives due to improved membrane penetration .

- Pyrazole Substitution : Cyclopropyl groups at pyrazole N1 enhance metabolic stability compared to methyl groups .

- Furan vs. Thiophene : Replacing furan with thiophene increases π-π stacking with aromatic enzyme pockets .

Advanced: How does the compound’s chemical stability vary under different conditions?

Answer:

Stability assessments:

- Hydrolysis : Susceptible to acidic/basic hydrolysis of the acetamide group (e.g., 0.1M HCl/NaOH at 25°C degrades >80% in 24h) .

- Oxidation : Thiophene sulfur oxidizes to sulfoxide under H₂O₂; stabilize with antioxidants (e.g., BHT) .

- Photodegradation : Protect from UV light to prevent furan ring cleavage .

Advanced: What challenges arise in purifying the compound, and how are they addressed?

Answer:

Challenges :

- Polarity Similarities : Thiophene and pyrazole moieties complicate column chromatography separation.

Solutions : - Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- HPLC : Employ C18 columns with acetonitrile/water gradients (5→95% over 30min) .

Advanced: How to evaluate potential off-target interactions in biological systems?

Answer:

- Proteome Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins .

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.